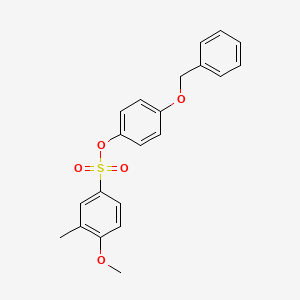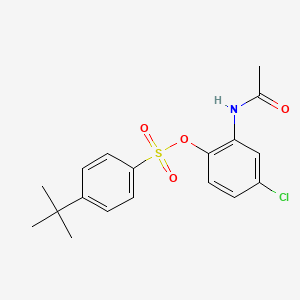
2-(acetylamino)-4-chlorophenyl 4-tert-butylbenzenesulfonate
描述
2-(acetylamino)-4-chlorophenyl 4-tert-butylbenzenesulfonate is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as ACPTS, and it is widely used in various research studies due to its unique properties. ACPTS is a sulfonate ester of N-acetylanthranilic acid and has a molecular weight of 436.98 g/mol.
作用机制
The mechanism of action of ACPTS is not fully understood. However, it is known to inhibit the activity of various enzymes, such as cholinesterase and acetylcholinesterase. ACPTS has also been shown to interact with DNA and RNA, which may contribute to its biological activity.
Biochemical and Physiological Effects:
ACPTS has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. ACPTS has also been shown to inhibit the growth of various cancer cells. Moreover, ACPTS has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
ACPTS has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. ACPTS is also stable under various conditions, which makes it suitable for various experiments. However, ACPTS has some limitations, such as its solubility in water. This may limit its use in certain experiments.
未来方向
There are several future directions for research on ACPTS. One potential direction is the development of new drugs based on ACPTS. ACPTS has been shown to have promising activity against various enzymes and cancer cells, which makes it a potential candidate for drug development. Another potential direction is the use of ACPTS in the development of new materials, such as MOFs. Moreover, further research is needed to fully understand the mechanism of action of ACPTS and its potential applications in various fields.
Conclusion:
In conclusion, ACPTS is a chemical compound that has gained significant attention in the field of scientific research. It has been widely used in various research studies due to its unique properties, including its ability to inhibit the activity of various enzymes and interact with DNA and RNA. ACPTS has several advantages for lab experiments, such as its ease of synthesis and stability. However, it also has some limitations, such as its solubility in water. There are several future directions for research on ACPTS, including the development of new drugs and materials and further understanding of its mechanism of action.
科学研究应用
ACPTS has been widely used in various scientific research studies due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions, such as Cu2+ and Zn2+. ACPTS has also been used in the synthesis of new materials, such as metal-organic frameworks (MOFs). Moreover, ACPTS has been used in the development of new drugs due to its ability to inhibit the activity of various enzymes.
属性
IUPAC Name |
(2-acetamido-4-chlorophenyl) 4-tert-butylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4S/c1-12(21)20-16-11-14(19)7-10-17(16)24-25(22,23)15-8-5-13(6-9-15)18(2,3)4/h5-11H,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIBUZYAQLIFIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Cl)OS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylbenzenesulfonic acid, (2-acetylamino-4-chlorophenyl) ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




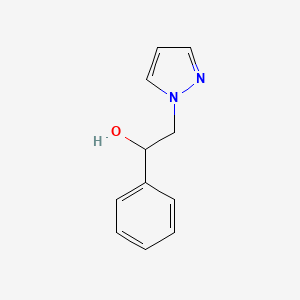

![2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecane-1,3,9-trione](/img/structure/B4299391.png)
![N-[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B4299394.png)
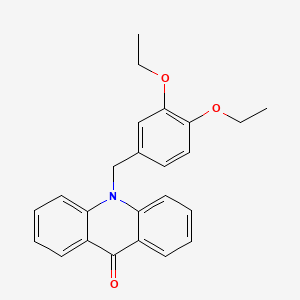
![3,4-diethoxybenzyl 4-[2-(3,4-diethoxybenzyl)-2H-tetrazol-5-yl]benzoate](/img/structure/B4299403.png)
![7-ethyl-8-[(2-hydroxy-2-phenylethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4299409.png)
![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl [3-(trifluoromethyl)benzoyl]carbamate](/img/structure/B4299424.png)
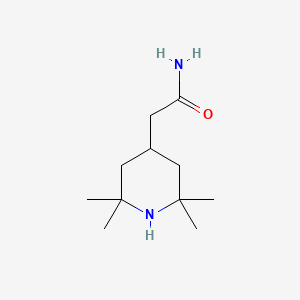
![3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid](/img/structure/B4299435.png)
![N-(1-ethyl-1-methylprop-2-yn-1-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4299442.png)
![3-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4299445.png)
